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4-Propanoylbenzoic acid

Cytochrome P450 Biocatalysis Substrate profiling

4-Propanoylbenzoic acid (syn. 4-propionylbenzoic acid, 4-carboxypropiophenone; CAS 4219-55-0) is a para-substituted benzoylalkanoic acid bearing a propanoyl (CH₃CH₂CO–) group at the 4-position of the benzoic acid scaffold, with molecular formula C₁₀H₁₀O₃ and molecular weight 178.18 g/mol.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 4219-55-0
Cat. No. B1594425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propanoylbenzoic acid
CAS4219-55-0
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H10O3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13)
InChIKeyMQZBJHMHKZVYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propanoylbenzoic Acid (CAS 4219-55-0): Physicochemical Identity and Procurement Baseline


4-Propanoylbenzoic acid (syn. 4-propionylbenzoic acid, 4-carboxypropiophenone; CAS 4219-55-0) is a para-substituted benzoylalkanoic acid bearing a propanoyl (CH₃CH₂CO–) group at the 4-position of the benzoic acid scaffold, with molecular formula C₁₀H₁₀O₃ and molecular weight 178.18 g/mol . It is a white crystalline solid with a melting point of 178–180 °C , predicted pKa of 3.72 ± 0.10 , and LogP of 1.98 . The compound is insoluble in water but soluble in organic solvents, and is commercially available at ≥95–98% purity from multiple vendors for research and further manufacturing use . As a bifunctional aryl ketone–carboxylic acid, it serves as a versatile synthetic intermediate and a well-characterized substrate for cytochrome P450 biocatalysis studies [1].

Why 4-Propanoylbenzoic Acid Cannot Be Interchanged with 4-Acetylbenzoic Acid or Other In-Class Analogs


Although 4-propanoylbenzoic acid (4-PIBA) belongs to the 4-acylbenzoic acid family alongside 4-acetylbenzoic acid and 4-n-propylbenzoic acid, its intermediate chain length and ketone placement produce a distinct combination of electronic, steric, and hydrogen-bonding properties that cannot be replicated by shorter- or longer-chain analogs. In CYP199A4 substrate profiling, the propanoyl substituent yields a binding affinity (Kd 9.1 μM) that differs by an order of magnitude from its closest carbonyl-containing isomer 4-(2-oxopropyl)benzoic acid (Kd 80 μM) and by ~15-fold from 4-acetylbenzoic acid (Kd 140 μM) [1]. Its unique low-spin Soret binding signature (red shift to 420 nm) and low coupling efficiency (20%) create a distinctive biochemical fingerprint that makes it the probe substrate of choice for studying uncoupling mechanisms and hydrogen-bond-assisted C–C bond cleavage in P450 enzymes [1]. For procurement, selecting an analog without these precisely characterized quantitative parameters risks irreproducible biocatalytic outcomes and wasted optimization effort.

Quantitative Head-to-Head Evidence Guide: 4-Propanoylbenzoic Acid vs. Closest Analogs


CYP199A4 Binding Affinity: 8.8-Fold Tighter Than Its Closest Carbonyl Isomer and 15.4-Fold Tighter Than 4-Acetylbenzoic Acid

In a head-to-head substrate profiling study using UV–vis absorbance spectroscopy with wild-type CYP199A4, 4-propanoylbenzoic acid (4-propionylBA) demonstrated a dissociation constant (Kd) of 9.1 ± 0.4 μM — 8.8-fold tighter binding than its closest carbonyl-containing positional isomer 4-(2-oxopropyl)benzoic acid (Kd 80 ± 3 μM) and 15.4-fold tighter than the shorter-chain analog 4-acetylbenzoic acid (Kd 140 ± 5 μM). However, it bound 16.9-fold more weakly than the purely alkyl analog 4-n-propylbenzoic acid (Kd 0.54 ± 0.02 μM), highlighting that the propanoyl ketone oxygen engages in specific polar interactions that are absent in the alkyl chain but partially attenuated relative to the acetyl analog [1].

Cytochrome P450 Biocatalysis Substrate profiling

Unique Low-Spin Heme Binding Mode: Spectroscopic Differentiation from All Other Tested Analogs

Upon binding to wild-type CYP199A4, 4-propanoylbenzoic acid induces a red shift in the Soret band to 420 nm, characteristic of a low-spin (LS) ferric heme–substrate complex. This binding signature distinguishes it from 4-(2-oxopropyl)benzoic acid, which produces a typical type I ~50% shift to the high-spin form (~394 nm), and from 4-n-propylbenzoic acid, which induces ≥95% high-spin conversion. Notably, 4-acetylbenzoic acid also exhibits a low-spin shift to 419 nm, but the propanoyl analog's LS signature is accompanied by a distinct additional absorbance maximum at 379 nm [1]. This unique spectral fingerprint, confirmed by the 1.7 Å co-crystal structure (PDB 8VKF) [2], indicates that the propanoyl carbonyl oxygen directly coordinates to or interacts closely with the heme iron, a binding mode with mechanistic implications for oxygen activation and uncoupling.

Heme protein spectroscopy Ligand-binding mode CYP199A4

Biocatalytic Product Formation Rate and Coupling Efficiency: A Distinctive Uncoupling Profile Versus Analogs

The CYP199A4-catalyzed oxidation of 4-propanoylbenzoic acid produces 4-(2-hydroxypropanoyl)benzoic acid with a product formation rate (PFR) of 29 ± 7 min⁻¹ and a coupling efficiency (NADH consumed → product) of only 20 ± 2% — the lowest coupling efficiency among the four tested substrates. By direct comparison, 4-(2-oxopropyl)benzoic acid exhibits a PFR of 123 ± 10 min⁻¹ with 83 ± 3% coupling, 4-acetylbenzoic acid yields 260 ± 24 min⁻¹ with 65 ± 6% coupling, and 4-n-propylbenzoic acid generates 594 ± 72 min⁻¹ with 86 ± 8% coupling [1]. The exceptionally low coupling efficiency of 4-propanoylbenzoic acid is mechanistically informative: it suggests that the carbonyl–heme interaction stabilizes a conformation that promotes uncoupling (NADH oxidation without productive substrate hydroxylation), a property that has been directly exploited to engineer the F182L mutant for C–C bond lyase activity.

Enzyme engineering NADH coupling efficiency P450 peroxygenase

Regioselective and Stereoselective α-Hydroxyketone Formation: High Product Specificity Confirmed by Co-Crystal Structures

CYP199A4 catalyzes the hydroxylation of 4-propanoylbenzoic acid exclusively at the α-carbon of the propanoyl group to generate 4-(2-hydroxypropanoyl)benzoic acid with high stereoselectivity. This contrasts with 4-(2-oxopropyl)benzoic acid, which is hydroxylated at the terminal methyl group to yield 4-(1-hydroxy-2-oxopropyl)benzoic acid [1]. The regioselectivity difference is rationalized by the 1.7 Å co-crystal structures (PDB 8VKF and 8VL0): in 4-propanoylbenzoic acid, the carbonyl oxygen is positioned directly above the heme iron, orienting the α-methylene C–H bond toward the reactive ferryl-oxo species; in 4-(2-oxopropyl)benzoic acid, the terminal methyl group is presented instead [2]. Molecular dynamics simulations independently predicted this regioselective outcome and further indicated that only the F182L mutant — not the WT enzyme — can catalyze the subsequent C–C bond cleavage of the α-hydroxyketone product to yield 4-carboxybenzaldehyde and acetaldehyde [1].

Stereoselective hydroxylation α-Hydroxyketone Biocatalytic synthesis

Physicochemical Differentiation: pKa, LogP, and Melting Point vs. 4-Acetylbenzoic Acid and 4-Methylbenzoic Acid

Comparative physicochemical analysis reveals that 4-propanoylbenzoic acid occupies a distinct parameter space relative to its most common procurement alternatives. Its predicted pKa of 3.72 ± 0.10 is nearly identical to 4-acetylbenzoic acid (pKa 3.70 experimental) , reflecting comparable electron-withdrawing strength of the propanoyl and acetyl groups, but substantially lower than 4-methylbenzoic acid (pKa 4.36) or 4-tert-butylbenzoic acid (pKa 4.38) , confirming the ketone's electron-withdrawing effect. Its LogP of 1.98 is approximately 0.4 log units higher than 4-acetylbenzoic acid (LogP 1.59–1.61) [1], indicating greater lipophilicity that may influence membrane permeability and organic-phase partitioning. The melting point (178–180 °C) is approximately 30 °C lower than 4-acetylbenzoic acid (208–210 °C) , a difference relevant to melt-processing, recrystallization, and thermal stability considerations during procurement.

Physicochemical profiling Formulation design Separation science

1.7 Å Co-Crystal Structure in the PDB: Atomic-Level Binding Mode for Structure-Guided Enzyme Engineering

A high-resolution (1.7 Å) X-ray co-crystal structure of wild-type CYP199A4 bound to 4-propanoylbenzoic acid has been deposited in the Protein Data Bank (PDB ID: 8VKF) [1], with a companion structure of CYP199A4 bound to 4-(2-oxopropyl)benzoic acid (PDB ID: 8VL0) at comparable resolution. These structures reveal that the carboxylate group of 4-propanoylbenzoic acid forms hydrogen bonds with a conserved active-site water molecule and Arg residues, while the propanoyl carbonyl oxygen is positioned directly above the heme iron at a distance consistent with low-spin Fe(III)–oxygen coordination [2]. In contrast, the 4-(2-oxopropyl)benzoic acid-bound structure shows a different substrate orientation placing the terminal methyl group — not the carbonyl — proximal to the heme. This structural dataset provides an atomic-level rationale for the divergent binding affinities, spin states, and regioselectivities, and has been used to guide MD simulations that successfully predicted the gain-of-function F182L mutation for C–C bond lyase activity [1].

X-ray crystallography Structure-based design Enzyme engineering

Evidence-Backed Application Scenarios for 4-Propanoylbenzoic Acid (CAS 4219-55-0)


Cytochrome P450 Mechanistic Studies: Uncoupling and Lyase Engineering

4-Propanoylbenzoic acid is the substrate of choice for investigating P450 uncoupling mechanisms and engineering C–C bond lyase activity, based on its uniquely low 20% NADH coupling efficiency — the lowest among tested CYP199A4 substrates [1]. Its Kd of 9.1 μM provides convenient active-site saturation at experimentally practical concentrations, while its low-spin binding mode (Soret shift to 420 nm) offers a direct spectroscopic handle for monitoring substrate binding and uncoupling. The F182L and F182A mutants of CYP199A4, which restore coupling and enable C–C bond cleavage to 4-carboxybenzaldehyde, were rationally designed using the 1.7 Å co-crystal structure (PDB 8VKF) and validated with this substrate [1].

Biocatalytic Synthesis of Chiral α-Hydroxyketone Intermediates

The CYP199A4-catalyzed hydroxylation of 4-propanoylbenzoic acid produces 4-(2-hydroxypropanoyl)benzoic acid with high stereoselectivity and well-defined regiochemistry at the α-carbon [1]. This reaction serves as a model system for developing preparative-scale biocatalytic routes to chiral α-hydroxyketones — privileged intermediates in pharmaceutical synthesis. The availability of the co-crystal structure and the full kinetic characterization (PFR, coupling, Kd) [1] reduces development risk compared to uncharacterized substrates, making this compound a validated starting point for process scale-up and directed evolution campaigns.

Synthetic Intermediate for Aryl Ketone-Functionalized Pharmaceuticals and LCD Mesogens

As a bifunctional building block bearing both a carboxylic acid and a propanoyl ketone, 4-propanoylbenzoic acid participates in esterification, amidation, and ketone-specific transformations (e.g., reduction, Grignard addition, reductive amination) [1]. Its LogP of 1.98 and moderate melting point (178–180 °C) offer advantages over 4-acetylbenzoic acid (mp 208–210 °C, LogP 1.59) in reactions requiring enhanced organic-phase solubility or lower-temperature processing [2]. The compound has been reported as an intermediate for anti-inflammatory agents and as a precursor to reactive mesogens for liquid crystal display (LCD) materials [3].

Structure-Guided Enzyme Engineering and Computational Docking Studies

The high-resolution (1.7 Å) crystal structure of CYP199A4 bound to 4-propanoylbenzoic acid (PDB 8VKF) provides an experimentally validated starting point for computational docking, molecular dynamics simulations, and structure-based mutagenesis [1]. Researchers can directly use this structure to model substrate–enzyme interactions, predict metabolite outcomes, and design variants with altered regio- or stereoselectivity without expending resources on de novo crystallization. The companion structure with 4-(2-oxopropyl)benzoic acid (PDB 8VL0) enables direct comparative analysis of how subtle changes in substrate structure drive divergent binding poses and catalytic outcomes [1].

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